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molecular formula C11H8ClNO2 B3108087 (1-methyl-1H-indol-3-yl)-oxo-acetyl chloride CAS No. 16382-38-0

(1-methyl-1H-indol-3-yl)-oxo-acetyl chloride

Cat. No. B3108087
M. Wt: 221.64 g/mol
InChI Key: SLZAXHIJSANSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08884010B2

Procedure details

To a 100 ml volume three-necked flask, N-methylindole (5.0 g) and diethylether (35 ml) were added under a nitrogen atmosphere, and added oxalyl chloride (9.7 g) at less than 5° C. The mixture was stirred under ice-cooling for 3 hours, and the precipitated solids were collected by suction filtration, washed with cold diethylether, and dried under reduced pressure to give 6.1 g of 2-(1-methyl-1H-indol-3-yl)-2-oxoacetyl chloride (26-a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.[C:11](Cl)(=[O:15])[C:12]([Cl:14])=[O:13]>C(OCC)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11](=[O:15])[C:12]([Cl:14])=[O:13])=[CH:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1C=CC2=CC=CC=C12
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitated solids were collected by suction filtration
WASH
Type
WASH
Details
washed with cold diethylether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C(C(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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